Quininone

Pharmaceutical Analysis Quality Control Impurity Profiling

USP-mandated for impurity analysis per official monographs. Essential keto intermediate for stereospecific quinine→quinidine conversion. Distinct analytical profile (mp 108°C, [α]D +76°) ensures unambiguous identification; non-substitutable by quinine or quinidine. Ideal for QC labs and synthetic chemists requiring regulatory-compliant reference material.

Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.4 g/mol
CAS No. 84-31-1
Cat. No. B045862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuininone
CAS84-31-1
Synonyms6'-methoxycinchonan-9-one
quininone
quininone, (8alpha)-isome
Molecular FormulaC₂₀H₂₂N₂O₂
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
InChIInChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1
InChIKeySRFCUPVBYYAMIL-NJSLBKSFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quininone (CAS 84-31-1): Chemical Identity, Class, and Procurement-Relevant Baselines


Quininone (CAS 84-31-1), systematically designated as (8α)-6′-methoxycinchonan-9-one, is a cinchona alkaloid derivative with the molecular formula C₂₀H₂₂N₂O₂ and a molecular weight of 322.40 g/mol [1]. It belongs to the quinoline alkaloid class and is structurally characterized by a carbonyl group at the C-9 position, distinguishing it from its parent alcohols, quinine and quinidine [2]. Quininone is most commonly encountered as a USP reference standard for pharmaceutical impurity analysis and as a key intermediate in the stereospecific conversion of cinchona alkaloids . Its procurement is typically driven by analytical quality control requirements or synthetic chemistry applications rather than direct therapeutic use.

Why Generic Substitution of Quininone (CAS 84-31-1) with Other Cinchona Alkaloids Fails: Key Differentiators


Quininone cannot be substituted by quinine, quinidine, or other cinchona alkaloids in critical applications due to fundamental differences in chemical structure, physical properties, and functional utility. The replacement of the C-9 hydroxyl group with a carbonyl group in quininone alters solubility, optical rotation, melting point, and biological activity compared to its parent compounds [1]. These differences are not merely academic; they dictate distinct roles in pharmaceutical impurity analysis, where quininone is a mandated USP reference standard for detecting impurities in quinine and quinidine formulations . Furthermore, quininone serves as an essential epimerizable intermediate in the stereospecific conversion of quinine to quinidine—a role that quinine or quinidine cannot fulfill [2]. Substitution would compromise analytical accuracy, synthetic yield, and regulatory compliance. The following quantitative evidence guide substantiates these differentiation dimensions.

Quininone (CAS 84-31-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Quinine and Quinidine


USP Reference Standard Status: Mandated Impurity Marker for Quinine and Quinidine Formulations

Quininone is an officially designated USP reference standard, specifically required for quality tests and assays in USP monographs for quinidine sulfate, quinine sulfate, quinidine gluconate, and their dosage forms . In contrast, neither quinine nor quinidine serve as reference standards for impurity testing of the other, nor are they mandated for such analytical purposes. This regulatory status creates a non-substitutable procurement requirement for laboratories performing compendial testing.

Pharmaceutical Analysis Quality Control Impurity Profiling

Melting Point Differentiation: Quininone vs. Quinine and Quinidine

Quininone exhibits a melting point of 108°C (rapid heating) [1], which is significantly lower than that of quinine (173–177°C) and quinidine (approximately 173°C) . This 65°C difference enables unambiguous identification by differential scanning calorimetry (DSC) or melting point apparatus, facilitating purity verification and compound confirmation in multi-component mixtures.

Physical Characterization Purity Assessment Solid-State Chemistry

Optical Rotation: Sign and Magnitude Inversion vs. Quinine

Quininone displays a positive specific optical rotation of [α]D²⁰ = +76° (c = 2 in ethanol) [1]. In contrast, quinine exhibits a negative rotation of approximately [α]D²⁰ = -165° (c = 2 in ethanol) , while quinidine shows a strongly positive rotation of about +257° [2]. The sign inversion and magnitude difference between quininone and quinine enable unambiguous chiral discrimination by polarimetry.

Chiral Analysis Stereochemistry Polarimetry

Aqueous Solubility: Quininone Exhibits 167-Fold Lower Water Solubility than Quinine

Quininone demonstrates extremely low aqueous solubility, measured at approximately 3 mg/L at 20°C . Quinine, by comparison, exhibits a solubility of 500 mg/L at 15°C , representing a 167-fold difference. This pronounced hydrophobicity of quininone impacts its suitability for aqueous formulations and influences extraction and purification strategies.

Formulation Development Solubility Profiling Bioavailability

Epimerization Intermediate: Quininone Is the Required Keto Intermediate for Quinine-to-Quinidine Stereoconversion

The conversion of quinine to quinidine proceeds via a mandatory two-step sequence: oxidation of quinine to quininone, followed by epimerization to quinidinone, and finally stereospecific reduction to quinidine [1]. Quininone is thus an essential synthetic intermediate that cannot be bypassed; neither quinine nor quinidine can substitute in this role. The yield of quinine versus quinidine is determined by the quininone-to-quinidinone equilibrium ratio [1].

Synthetic Chemistry Stereospecific Conversion Alkaloid Synthesis

Antimalarial Activity: Quininone Exhibits Approximately 50% Reduced Potency Relative to Quinine

Replacement of the C-9 hydroxyl group in quinine with a carbonyl group to form quininone results in an approximate 50% loss of antimalarial activity [1]. While quinine is a potent antimalarial with IC₅₀ values typically in the low nanomolar to sub-micromolar range against Plasmodium falciparum [2], quininone's reduced potency makes it unsuitable as a direct therapeutic substitute.

Antimalarial Activity Structure-Activity Relationship SAR

Quininone (CAS 84-31-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


USP Compendial Impurity Testing and Pharmaceutical Quality Control

Quininone is a USP reference standard mandated for use in specified quality tests and assays as per USP monographs for quinidine sulfate, quinine sulfate, quinidine gluconate, and their respective dosage forms . Its procurement is essential for laboratories performing official USP–NF tests and assays. No alternative compound fulfills this regulatory requirement, making quininone irreplaceable in pharmaceutical quality control workflows .

Stereospecific Synthesis and Cinchona Alkaloid Derivatization

Quininone serves as the essential keto intermediate in the conversion of quinine to quinidine via oxidation, epimerization to quinidinone, and stereospecific reduction [1]. Synthetic chemists aiming to access quinidine or novel cinchona derivatives must procure quininone as a starting material; quinine and quinidine cannot substitute in this epimerization-dependent pathway [1].

Analytical Method Development and Chiral Purity Assessment

The distinct melting point (108°C) [2], specific optical rotation (+76°) [2], and low aqueous solubility (3 mg/L) of quininone provide clear analytical handles for method development. These parameters enable unambiguous differentiation from quinine (mp 173–177°C, [α]D -165°, solubility 500 mg/L) and quinidine in HPLC, polarimetry, and DSC assays, making quininone a valuable reference material for chiral separation and purity analysis.

Structure-Activity Relationship (SAR) Studies in Antimalarial Research

Quininone's approximately 50% reduction in antimalarial activity relative to quinine [3] provides a useful comparator for SAR investigations exploring the role of the C-9 hydroxyl group in potency and target binding. Researchers investigating cinchona alkaloid pharmacophores can utilize quininone as a defined negative control or activity-attenuated analog to probe structure-function relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quininone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.